molecular formula C19H14BrClN2O4 B5084399 N-(4-{[(4-bromophenoxy)acetyl]amino}-2-chlorophenyl)-2-furamide

N-(4-{[(4-bromophenoxy)acetyl]amino}-2-chlorophenyl)-2-furamide

Cat. No. B5084399
M. Wt: 449.7 g/mol
InChI Key: HHNIFMUWHMJYHV-UHFFFAOYSA-N
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Description

N-(4-{[(4-bromophenoxy)acetyl]amino}-2-chlorophenyl)-2-furamide, commonly known as BPAF, is a synthetic compound that belongs to the class of furan-containing aromatic amides. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties and biological activity. In

Mechanism of Action

The mechanism of action of BPAF is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. BPAF has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins (Huang et al., 2017). BPAF has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in the regulation of inflammation and immune responses (Liu et al., 2019).
Biochemical and Physiological Effects
BPAF has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models (Huang et al., 2017). BPAF has also been shown to have antimicrobial activity against a variety of bacterial strains and to reduce inflammation in animal models (Liu et al., 2019).

Advantages and Limitations for Lab Experiments

One of the advantages of using BPAF in lab experiments is its high potency and selectivity. BPAF has been shown to have a high affinity for its target enzymes and signaling pathways, making it an effective tool for studying their functions (Huang et al., 2017). However, one of the limitations of using BPAF is its potential toxicity. BPAF has been shown to have cytotoxic effects on some cell types, and its long-term effects on human health are not fully understood (Liu et al., 2019).

Future Directions

There are several future directions for the study of BPAF. One area of research is the development of new drugs based on BPAF for the treatment of various diseases. Another area of research is the study of the long-term effects of BPAF on human health and the environment. Additionally, the mechanism of action of BPAF is not fully understood, and further research is needed to elucidate its effects on various enzymes and signaling pathways (Huang et al., 2017).
Conclusion
In conclusion, BPAF is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its unique chemical properties and biological activity make it an effective tool for studying various enzymes and signaling pathways. BPAF has potential applications in the development of new drugs for the treatment of various diseases, and further research is needed to fully understand its mechanism of action and long-term effects on human health and the environment.

Synthesis Methods

The synthesis of BPAF involves the reaction of 4-bromophenol with acetyl chloride in the presence of a base to form 4-bromophenyl acetate. This intermediate is then reacted with 2-chloroaniline to form 4-(2-chloroanilino)phenyl acetate. Finally, the furan ring is introduced by reacting 4-(2-chloroanilino)phenyl acetate with furan-2-carboxylic acid in the presence of a base to form BPAF (Huang et al., 2017).

Scientific Research Applications

BPAF has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties (Huang et al., 2017). BPAF has also been shown to have potential applications in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease (Liu et al., 2019).

properties

IUPAC Name

N-[4-[[2-(4-bromophenoxy)acetyl]amino]-2-chlorophenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClN2O4/c20-12-3-6-14(7-4-12)27-11-18(24)22-13-5-8-16(15(21)10-13)23-19(25)17-2-1-9-26-17/h1-10H,11H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNIFMUWHMJYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[[2-(4-bromophenoxy)acetyl]amino]-2-chlorophenyl]furan-2-carboxamide

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